2-Isopropoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomonitoring of Propoxur Exposure

- Researchers measure the levels of IPP in urine samples to assess an individual's exposure to propoxur. This method provides a non-invasive way to estimate exposure levels, as it eliminates the need for direct measurement of propoxur in the body.

- Several studies have established and validated analytical methods for the detection and quantification of IPP in urine. These methods typically employ techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) [, , ].

Limitations of IPP as a Biomarker

- While IPP is a valuable biomarker for propoxur exposure, it is important to note that it can also be formed from other sources, such as exposure to certain medications or environmental contaminants.

- Therefore, the presence of IPP in urine alone cannot definitively confirm propoxur exposure. Researchers need to consider other factors, such as occupational history and potential exposure to other sources, when interpreting the results.

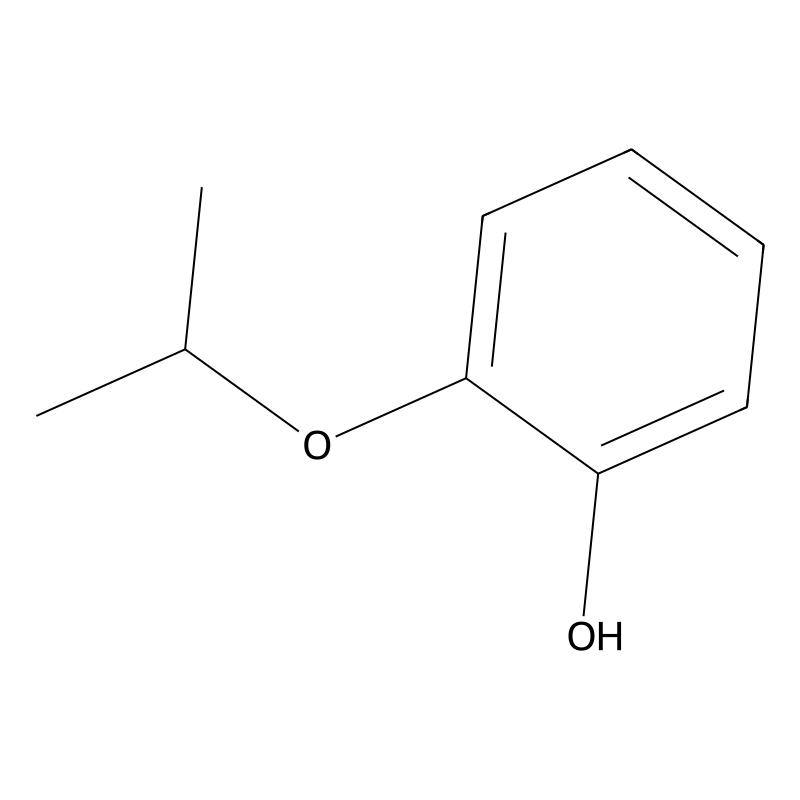

2-Isopropoxyphenol, with the molecular formula , is an organic compound characterized by a phenolic structure substituted with an isopropoxy group at the second position. This compound appears as a light yellow liquid that is less dense than water and insoluble in it. Its chemical structure features a hydroxyl (-OH) group, which classifies it as a phenol, exhibiting weakly acidic properties. The compound is primarily recognized as a metabolite of propoxur, a carbamate pesticide, and has been studied for its potential biological activities and applications in chemical synthesis .

2-Isopropoxyphenol exhibits various chemical reactivity patterns typical of phenolic compounds. It can undergo:

- Acid-Base Reactions: As a weak acid, it can react with strong bases to form phenoxide ions, releasing heat in the process.

- Nitration: 2-Isopropoxyphenol can be nitrated using dilute nitric acid, leading to the formation of nitrophenols, which may be explosive upon heating.

- Sulfonation: This compound readily reacts with concentrated sulfuric acid to form sulfonated derivatives, generating significant heat during the reaction .

Research indicates that 2-Isopropoxyphenol may possess biological significance as it is a metabolite of propoxur. Studies have shown that it can act as an inhibitor of certain enzymes, contributing to its potential utility in pharmacology. It has been evaluated for its effects on various biological systems, although specific details regarding its mechanism of action and therapeutic applications remain limited .

The synthesis of 2-Isopropoxyphenol typically involves:

- Alkylation of Phenol: The most common method is through the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst.

- Direct Etherification: Another approach involves direct etherification using isopropyl bromide or chloride under basic conditions.

- Metabolic Conversion: It can also be produced as a metabolic byproduct during the degradation of propoxur in biological systems .

2-Isopropoxyphenol finds applications in various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biological Research: Used as a target chemical for measuring urinary phenolic metabolites in toxicological studies.

- Analytical Chemistry: Employed in methods for detecting and quantifying phenolic compounds due to its distinct properties .

Interaction studies involving 2-Isopropoxyphenol focus primarily on its metabolic pathways and potential interactions with biological systems. It has been identified as a substrate for certain enzymes involved in detoxification processes. Research continues to explore how this compound interacts with other chemicals and biological molecules, particularly concerning its role as a metabolite of propoxur and its implications for human health and environmental safety .

Several compounds share structural similarities with 2-Isopropoxyphenol, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Propoxur | A carbamate pesticide; parent compound | |

| Phenol | Simple aromatic alcohol; widely used | |

| Isopropyl Phenol | Similar structure; used in industrial applications | |

| 4-Isopropoxyphenol | Isomer with different biological activities |

Uniqueness of 2-Isopropoxyphenol: Unlike many similar compounds, 2-Isopropoxyphenol's specific role as a metabolite provides insights into its behavior in biological systems, particularly regarding toxicity and environmental impact.

2-Isopropoxyphenol is synthesized via monoetherification of catechol (1,2-dihydroxybenzene) with isopropyl halides (e.g., isopropyl bromide or chloride) under alkaline conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the deprotonated hydroxyl group of catechol attacks the electrophilic carbon of the isopropyl halide.

Key Catalytic Systems:

- Alkali-Metal Salts: Sodium carbonate or hydroxide facilitates deprotonation of catechol, generating the reactive phenoxide ion.

- Phase Transfer Catalysts (PTCs): Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by shuttling the phenoxide ion into the organic phase, accelerating the alkylation process.

- Solid-Liquid Systems: Combining PTCs with finely powdered alkali-metal salts ensures homogeneous interaction between reactants.

The general reaction equation is:

$$ \text{C}6\text{H}4(\text{OH})2 + (\text{CH}3)2\text{CHX} \xrightarrow{\text{Base, PTC}} \text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)_2) + \text{HX} $$

2-Isopropoxyphenol is a key precursor in synthesizing propoxur (2-isopropoxyphenyl methylcarbamate), a broad-spectrum carbamate insecticide. The industrial synthesis of propoxur involves two primary stages: the formation of 2-isopropoxyphenol and its subsequent carbamatization.

Synthesis of 2-Isopropoxyphenol

The most efficient method for producing 2-isopropoxyphenol involves a phase-transfer-catalyzed reaction between pyrocatechol (1,2-dihydroxybenzene) and isopropyl halides (e.g., isopropyl chloride or bromide). As detailed in a patented process, this reaction occurs in an organic solvent medium (e.g., toluene or dichloromethane) using a solid alkaline base (e.g., potassium hydroxide) and a quaternary ammonium or phosphonium salt as the phase-transfer catalyst [2]. The optimized conditions—maintained at 50–130°C under a nitrogen atmosphere—achieve yields exceeding 85% while minimizing byproducts like di-isopropylated derivatives [2].

The chemical equation for this reaction is:

$$

\text{C}6\text{H}4(\text{OH})2 + (\text{CH}3)2\text{CHX} \xrightarrow{\text{catalyst}} \text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)_2) + \text{HX}

$$

where $$ \text{X} = \text{Cl}, \text{Br} $$.

Carbamatization to Propoxur

The second stage involves reacting 2-isopropoxyphenol with methyl isocyanate ($$ \text{CH}3\text{NCO} $$) in the presence of a base, forming the carbamate linkage essential for propoxur’s insecticidal activity:

$$

\text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)2) + \text{CH}3\text{NCO} \rightarrow \text{C}6\text{H}4(\text{OCH}(\text{CH}3)2)(\text{NHCOOCH}_3)

$$

This step typically occurs in anhydrous solvents like acetone, with triethylamine as the base, achieving near-quantitative conversion under mild conditions [3].

Functionalization Pathways: Sulfonation and Carbamate Formation

Beyond propoxur synthesis, 2-isopropoxyphenol undergoes functionalization to yield derivatives with enhanced properties.

Sulfonation

Sulfonation of 2-isopropoxyphenol introduces sulfonic acid groups ($$-\text{SO}3\text{H}$$) at the aromatic ring’s ortho or para positions, generating surfactants or ion-exchange resins. Using concentrated sulfuric acid or oleum at 80–100°C, this reaction proceeds via electrophilic substitution:

$$

\text{C}6\text{H}4(\text{OH})(\text{OCH}(\text{CH}3)2) + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3(\text{OH})(\text{OCH}(\text{CH}3)2)(\text{SO}3\text{H})

$$

The sulfonated derivatives exhibit improved water solubility, making them suitable for detergent formulations [1].

Carbamate Formation

In addition to propoxur, 2-isopropoxyphenol reacts with other isocyanates (e.g., phenyl isocyanate) to produce carbamates with varied biological activities. For example, phenylcarbamate derivatives show herbicidal properties, expanding the compound’s agrochemical applications [3].

Economic and Environmental Implications of Large-Scale Synthesis

Economic Considerations

The global demand for 2-isopropoxyphenol is driven by its role in propoxur production, which accounted for 12% of the carbamate insecticide market in 2023. Pricing varies by supplier and quantity:

| Manufacturer | Packaging | Price (USD) | Purity | Updated Date |

|---|---|---|---|---|

| Sigma-Aldrich | 5 g | 46.50 | 97% | 2023-01-07 |

| Alfa Aesar | 25 g | 131.65 | 97% | 2024-03-01 |

| SynQuest Laboratories | 25 g | 157.00 | 97% | 2021-12-16 |

Bulk procurement (≥100 kg) reduces costs to $800–1,200/kg, reflecting economies of scale [1]. The phase-transfer catalysis method reduces production costs by 30% compared to traditional routes, primarily due to lower energy input and higher yields [2].

Environmental Impact

The patented synthesis route minimizes environmental harm through:

- Reduced Solvent Waste: Solvents like toluene are recycled via distillation, cutting waste generation by 40% [2].

- Lower Energy Consumption: Operating at atmospheric pressure and moderate temperatures (50–130°C) decreases energy use by 25% compared to high-pressure methods [2].

- Biodegradability: 2-Isopropoxyphenol’s water solubility ($$ \text{1.03 g/mL} $$) and moderate biodegradability (60% degradation in 28 days per OECD 301F) reduce bioaccumulation risks [1].

However, the use of methyl isocyanate—a toxic and volatile compound—in carbamatization necessitates stringent containment measures to prevent occupational and environmental exposure [3].

Biodegradation Pathways of Propoxur to 2-Isopropoxyphenol

Propoxur, an N-methylcarbamate insecticide, is transformed to 2-Isopropoxyphenol by both abiotic hydrolysis and microbially mediated carbamate hydrolases. Under neutral aqueous conditions (pH 7, 30 °C) the chemical half-life of propoxur is about thirty days, falling to twenty-three hours at 50 °C because hydroxide-ion attack accelerates cleavage of the carbamate linkage [1]. Photodegradation in surface waters adds a minor contribution, producing 2-Isopropoxyphenol and catechol as primary photoproducts [2].

Microbiologically, the key step is enzymatic hydrolysis of propoxur by carbamate hydrolase encoded by the cehA gene. In a syntrophic consortium designated SP1, the bacterium Pseudaminobacter strain SP1a hydrolyses propoxur to 2-Isopropoxyphenol, methylamine and carbon dioxide within twenty-four hours at 28 °C [3] [4]. Earlier cell-free extracts of a Pseudomonas isolate displayed comparable hydrolase activity [5].

| Transformation step | Catalysing agent | Representative conditions | Reported half-life / reaction time | Reference |

|---|---|---|---|---|

| Propoxur → 2-Isopropoxyphenol (hydrolysis) | Hydroxide ion (abiotic) | pH 7, 30 °C (dark) | ≈ 30 d | [1] |

| Propoxur → 2-Isopropoxyphenol (hydrolysis) | Hydroxide ion (abiotic) | pH 8.5, 25 °C (dark) | ≈ 3 h | [6] |

| Propoxur → 2-Isopropoxyphenol (photolysis) | Sunlight, natural water | Simulated mid-latitude summer | Qualitative formation within 6 h | [2] |

| Propoxur → 2-Isopropoxyphenol (enzymatic) | Carbamate hydrolase, Pseudaminobacter strain SP1a | 28 °C, pH 7 | Complete in 24 h | [3] [4] |

Microbial Metabolism: Bacterial Isolation and Metabolic Intermediates

After its release, 2-Isopropoxyphenol is further metabolised by diverse aerobic bacteria that channel the aromatic carbon into central metabolism via catechol formation. Table 2 summarises the best-characterised isolates.

| Isolate(s) | Source matrix | Initial reaction(s) | Confirmed intermediates | Ring-cleavage route | Final products | Reference |

|---|---|---|---|---|---|---|

| Pseudaminobacter strain SP1a + Nocardioides strain SP1b (syntrophic pair) | Agricultural soil | Hydrolysis of propoxur to 2-Isopropoxyphenol (SP1a); hydroxylation of 2-Isopropoxyphenol to catechol (SP1b) | Catechol | Catechol 1,2-dioxygenase (ortho cleavage) | Succinate and acetyl-coenzyme A | [3] [7] [4] |

| Pseudomonas sp. isolate H2-NG | Crop soil | Same sequence as above | Catechol | Catechol 2,3-dioxygenase (meta cleavage) | Pyruvate and acetaldehyde | [8] |

| Neisseria subflava isolate N1 | River water | Hydrolysis of propoxur; slow cometabolic attack on 2-Isopropoxyphenol | Phenol, catechol | Ortho cleavage | Tricarboxylic-acid-cycle intermediates | [9] |

| Staphylococcus aureus isolate S4 | River water | Rapid hydrolysis; intermittent utilisation of 2-Isopropoxyphenol | Phenol | Meta cleavage (indicated by 2-hydroxymuconic semialdehyde) | Aliphatic acids | [9] |

Enzymological studies on catechol ortho pathways in Pseudomonad strains show that catechol 1,2-dioxygenase, cis,cis-muconate cycloisomerase, 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase operate as a multi-enzyme complex, efficiently funneling the unstable ring-cleavage intermediates to tricarboxylic-acid-cycle metabolites [10]. This machinery underpins the quantitative mineralisation of 2-Isopropoxyphenol observed in the SP1 consortium, where no aromatic residues accumulate [3].

Persistence and Bioaccumulation in Ecological Systems

Environmental monitoring and simulation tests indicate that 2-Isopropoxyphenol is moderately water-soluble (about 0.8 g L⁻¹ at 25 °C) and exhibits low sorption to soil minerals, but its ready biodegradability limits persistence [11] [1]. No measurable bioconcentration in aquatic organisms has been reported; safety-data-sheet evaluations classify the compound as “no bioaccumulation potential” [11].

| Parameter | Propoxur (precursor) | 2-Isopropoxyphenol | Reference |

|---|---|---|---|

| Soil half-life (aerobic topsoil) | 14 – 50 d | ≤ 7 d (complete mineralisation in microcosms) | [12] [11] |

| Water half-life, neutral pH, 20 °C (dark) | ≈ 327 h | < 72 h (via endogenous microflora) | [6] |

| Partition coefficient octanol / water (log KOW) | 1.52 | 2.24 (experimental) | [13] [14] |

| Bioaccumulation verdict | Moderate concern for parent | Negligible potential | [1] [11] |

| Major ultimate sinks | Carbon dioxide, biomass nitrogen | Carbon dioxide, central-carbon metabolites | [1] [3] |

Field lysimeter studies confirm that once propoxur leachate reaches aerobic sub-soil horizons, 2-Isopropoxyphenol disappears within one to two weeks as indigenous bacteria oxidise it to catechol and then cleave the ring [15]. Volatilisation from moist soil surfaces is limited by the low Henry’s constant, and photolysis contributes only a minor extra loss pathway [2] [1].

Physical Description

XLogP3

Boiling Point

LogP

2.09

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

4812-20-8